5-(Bromomethyl)dihydrofuran-2(3H)-one
Overview
Description
5-(Bromomethyl)dihydrofuran-2(3H)-one is an organic compound with the molecular formula C5H7BrO2 It is a derivative of dihydrofuran, featuring a bromomethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)dihydrofuran-2(3H)-one typically involves the bromination of dihydrofuran derivatives. One common method is the bromination of 2(3H)-furanone with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted dihydrofuran derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted dihydrofuran derivatives.
Scientific Research Applications
5-(Bromomethyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)dihydrofuran-2(3H)-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)dihydrofuran-2(3H)-one: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
5-(Chloromethyl)dihydrofuran-2(3H)-one: Contains a chloromethyl group, offering different reactivity compared to the bromomethyl derivative.
5-(Methoxymethyl)dihydrofuran-2(3H)-one: Features a methoxymethyl group, providing distinct chemical properties.
Uniqueness
5-(Bromomethyl)dihydrofuran-2(3H)-one is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns. This makes it a valuable intermediate in organic synthesis, particularly for reactions requiring selective bromination or substitution.
Properties
IUPAC Name |
5-(bromomethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGVIERLNJRBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456541 | |
Record name | 2(3H)-Furanone, 5-(bromomethyl)dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-32-8 | |
Record name | 2(3H)-Furanone, 5-(bromomethyl)dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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